REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:7])[C:4](=[O:6])[CH3:5].[CH2:8](Br)[CH:9]=C.[In].[CH3:13]O.Cl>>[CH3:1][O:2][C:3](=[O:7])[C:4]([OH:6])([CH3:13])[CH2:5][CH:8]=[CH2:9] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)=O)=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 3 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is quenched with NaHCO3
|
Type
|
EXTRACTION
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Details
|
extracted with DCM (3×50 mL)
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Type
|
WASH
|
Details
|
The organic layers are washed with water (2×50 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC=C)(C)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |